1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring attached to an indoline moiety, which is further protected by a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
The synthesis of 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indoline Moiety: The indoline ring is synthesized through a series of reactions, often starting with aniline derivatives.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Protection with Boc Group: The final step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the indoline moiety, using reagents like alkyl halides or sulfonates.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine
Wissenschaftliche Forschungsanwendungen
1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound serves as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of novel drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and indoline moiety can influence the compound’s binding affinity and specificity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)indolin-5-ylboronic acid: This compound features a boronic acid group instead of a cyclopropane ring, which can alter its reactivity and applications.
1-(Tert-butoxycarbonyl)indolin-5-ylmethanol: The presence of a hydroxyl group instead of a carboxylic acid can impact its solubility and biological activity.
1-(Tert-butoxycarbonyl)indolin-5-ylamine: The free amine group can participate in different types of reactions compared to the carboxylic acid
Eigenschaften
Molekularformel |
C17H21NO4 |
---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-9-6-11-10-12(4-5-13(11)18)17(7-8-17)14(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
HQUJWRAKDBFHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C3(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.